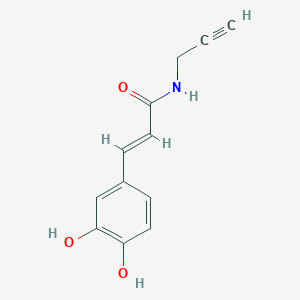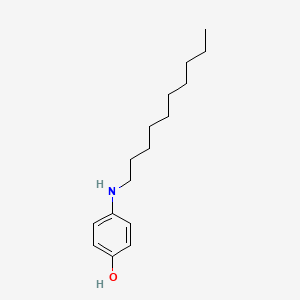
4-(Decylamino)Phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Decylaminophenol is an inhibitor of melanogenesis.
Aplicaciones Científicas De Investigación
Improving Colorimetric Methods for Environmental and Biological Samples
Rhine et al. (1998) explored alternatives to phenol and salicylate in the Berthelot reaction for determining ammonium in soil extracts and water. They identified the sodium salt of 2-phenylphenol as a promising alternative, reducing interference by amino acids and eliminating interference by other organic N compounds. This advancement has implications for more accurate environmental and biological sampling (Rhine et al., 1998).
Novel Synthetic Pathways in Microbial Systems
Miao et al. (2015) developed a novel phenol synthetic pathway in Escherichia coli. By using 4-hydroxybenzoate decarboxylase, they converted 4-hydroxybenzoate to phenol, significantly increasing phenol production. This research opens pathways for fermentative production of phenol, a crucial compound in the chemical industry (Miao et al., 2015).
Catalytic Decarboxylation for Phenolic Compound Production
Magro et al. (2009) demonstrated the preparation of phenolic compounds through catalytic decarboxylation of hydroxybenzoic acids. They identified palladium complexes as highly effective catalysts, offering a new method for generating phenolic compounds, which are essential in numerous industrial applications (Magro et al., 2009).
Pharmaceutical Applications
Kryštof et al. (2006) explored 4-arylazo-3,5-diamino-1H-pyrazoles as ATP antagonists with potency against CDK2-cyclin E, leading to the identification of 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol as a potential cancer treatment. This compound showed promising results in reducing the proliferation of cancer cells, indicating its potential in pharmaceutical applications (Kryštof et al., 2006).
Biotechnological Applications
Aresta et al. (1998) reported the enzymatic synthesis of 4-OH-benzoic acid from phenol and CO2, marking the first biotechnological application of a Carboxylase enzyme. This innovation offers an environmentally friendly method for producing valuable compounds (Aresta et al., 1998).
Propiedades
Número CAS |
23227-12-5 |
|---|---|
Fórmula molecular |
C16H27NO |
Peso molecular |
249.39 |
Nombre IUPAC |
4-(decylamino)phenol |
InChI |
InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-14-17-15-10-12-16(18)13-11-15/h10-13,17-18H,2-9,14H2,1H3 |
Clave InChI |
XOAJCTZLSXGBHZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCNC1=CC=C(C=C1)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
p-Decylaminophenol; p Decylaminophenol; pDAP; p-DAP; p DAP; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




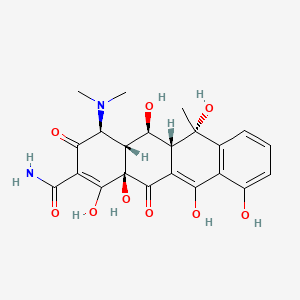
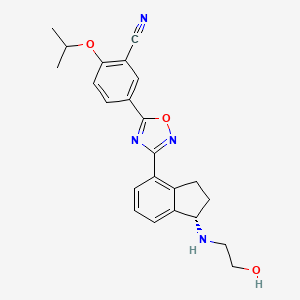


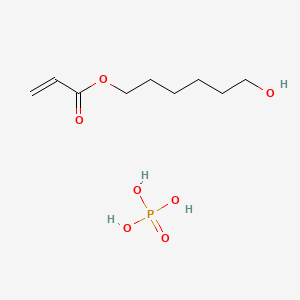
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B609817.png)
